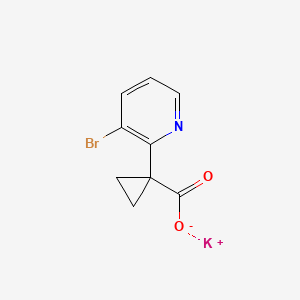
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is a high-purity compound with a molecular weight of 280.2 g/mol. This versatile chemical, bearing the CAS number 2408970-81-8, offers a unique blend of reactivity and stability, making it a valuable asset for research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . The reaction conditions are mild and functional group tolerant, making the process efficient and environmentally benign .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids, which is a common method in the preparation of organotrifluoroborate salts .
Chemical Reactions Analysis
Types of Reactions: Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The reagents typically include palladium catalysts and organoboron reagents under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is used in various scientific research applications, including:
- Chemistry : As a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
- Biology : Potential applications in the study of biological pathways and molecular interactions.
- Medicine : Investigated for its potential therapeutic properties and as a building block in drug development.
- Industry : Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Potassium 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate involves its reactivity in forming carbon–carbon bonds through transition metal-catalyzed processes. The molecular targets and pathways involved include the palladium-catalyzed oxidative addition and transmetalation steps in Suzuki–Miyaura coupling .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H7BrKNO2 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
potassium;1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8BrNO2.K/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
QOWMOKSHLCMWOD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Br)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















